Cas no 78833-03-1 (Pentisomide)

Pentisomide 化学的及び物理的性質
名前と識別子
-
- 2-Pyridineacetamide, a-[2-[bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-
- Pentisomide
- 2-(2-diisopropylamino ethyl) 2-(2-pyridyl) 4-methyl pentanamide
- 2-[2-(Diisopropylamino)ethyl]-4-methyl]-2-(2-pyridyl)pentanamide
- a-[2-[Bis(1-methylethyl)amino]ethyl]-a-(2-methylpropyl)-2-pyridineacetamide
- CM-7857
- Einecs 278-989-5
- ME-3202
- Propisomide
- CM 7857; ME 3202; Penticainide; Pentisomide
- 506T8KTW5Q
- (+/-)-.ALPHA.-(2-(DIISOPROPYLAMINO)ETHYL)-.ALPHA.-ISOBUTYL-2-PYRIDINEACETAMIDE
- ALPHA-[2-(DIISOPROPYLAMINO)ETHYL]-ALPHA-ISOBUTYLPYRIDINE-2-ACETAMIDE
- AKOS030530978
- Pentisomidum
- CHEMBL141837
- UNII-506T8KTW5Q
- PENTISOMIDE [JAN]
- 2-PYRIDINEACETAMIDE, .ALPHA.-(2-(BIS(1-METHYLETHYL)AMINO)ETHYL)-.ALPHA.-(2-METHYLPROPYL)-
- PENTISOMIDE [WHO-DD]
- FT-0673608
- PENTISOMIDE [MI]
- Pentisomidum [INN-Latin]
- DTXSID40869274
- Pentisomide [INN]
- Pentisomida
- Q27260771
- Penticainide
- 78833-03-1
- NS00062379
- Pentisomida [INN-Spanish]
- 2-[[2-(Diisopropylamino)Ethyl]-4-Methyl]-2-(2-Pyridyl)Pentanamide
- ME 3202
- 2-(2-(diisopropylamino)ethyl)-4-methyl-2-(2-pyridyl)pentamide
- 2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanamide
- CM 7857
- SCHEMBL1649694
- alpha-(2-(Diisopropylamino)ethyl)-alpha-isobutylpyridine-2-acetamide
- PENTISOMIDE [MART.]
- DB-253751
-
- インチ: InChI=1S/C19H33N3O/c1-14(2)13-19(18(20)23,17-9-7-8-11-21-17)10-12-22(15(3)4)16(5)6/h7-9,11,14-16H,10,12-13H2,1-6H3,(H2,20,23)
- InChIKey: ZZOZYGHXNQPIPS-UHFFFAOYSA-N
- ほほえんだ: CC(C)CC(CCN(C(C)C)C(C)C)(C1=CC=CC=N1)C(=O)N
計算された属性
- せいみつぶんしりょう: 319.26200
- どういたいしつりょう: 319.262363
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 9
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- ゆうかいてん: 108-1090C
- PSA: 59.22000
- LogP: 4.06000
Pentisomide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P275600-25mg |
Pentisomide |
78833-03-1 | 25mg |
$ 2067.00 | 2023-09-06 | ||
TRC | P275600-2.5mg |
Pentisomide |
78833-03-1 | 2.5mg |
$ 269.00 | 2023-09-06 | ||
A2B Chem LLC | AH52451-2.5mg |
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide |
78833-03-1 | 2.5mg |
$1207.00 | 2024-04-19 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219569-2.5 mg |
Pentisomide, |
78833-03-1 | 2.5 mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219569-2.5mg |
Pentisomide, |
78833-03-1 | 2.5mg |
¥3234.00 | 2023-09-05 | ||
A2B Chem LLC | AH52451-12.5mg |
alpha-[2-(diisopropylamino)ethyl]-alpha-isobutylpyridine-2-acetamide |
78833-03-1 | 12.5mg |
$3050.00 | 2024-04-19 |
Pentisomide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
Pentisomideに関する追加情報
Pentisomide (CAS No. 78833-03-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Pentisomide, with the chemical compound identifier CAS No. 78833-03-1, is a compound that has garnered significant attention in the field of pharmaceutical research and development. This introduction aims to provide a detailed exploration of Pentisomide, its chemical properties, potential applications, and the latest research findings that highlight its significance in modern medicine.
The chemical structure of Pentisomide encompasses a unique arrangement of atoms that contributes to its distinctive pharmacological profile. As a molecule, it exhibits properties that make it a promising candidate for various therapeutic applications. The molecular formula and structural characteristics of CAS No. 78833-03-1 have been extensively studied to understand its interactions with biological targets and its potential efficacy in treating a range of medical conditions.
In recent years, the pharmaceutical industry has seen a surge in interest towards compounds that can modulate cellular processes at the molecular level. Pentisomide has emerged as a key player in this domain, with researchers exploring its potential in addressing various health challenges. One of the most compelling aspects of Pentisomide is its ability to interact with specific enzymes and receptors, thereby influencing critical biological pathways.
Research studies have begun to uncover the multifaceted roles of Pentisomide in therapeutic contexts. For instance, investigations have suggested that it may have anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Additionally, preliminary findings indicate that Pentisomide could play a role in modulating immune responses, which could be particularly beneficial in autoimmune disorders.
The development of new drugs often involves understanding the pharmacokinetic and pharmacodynamic properties of the compound. In the case of CAS No. 78833-03-1, researchers have been focusing on how it is metabolized within the body and how it exerts its effects over time. These studies are crucial for determining optimal dosages and delivery methods, ensuring that patients receive maximum benefit with minimal side effects.
Advances in computational chemistry and molecular modeling have accelerated the discovery process for compounds like Pentisomide. By leveraging these technologies, scientists can predict how different molecules will behave in various biological environments, thereby streamlining the drug development pipeline. This approach has already led to several breakthroughs in understanding the mechanisms of action for new therapeutic agents.
The integration of artificial intelligence (AI) into drug discovery has further enhanced the potential of compounds such as Pentisomide. AI algorithms can analyze vast datasets to identify patterns and correlations that may not be apparent through traditional research methods. This innovative approach has enabled researchers to explore novel therapeutic strategies and to repurpose existing drugs for new applications.
One area where Pentisomide shows particular promise is in oncology research. Studies have indicated that it may interfere with cancer cell proliferation by inhibiting key signaling pathways involved in tumor growth. While more research is needed to fully understand its efficacy and safety profile, these initial findings suggest that CAS No. 78833-03-1 could be a valuable asset in developing new cancer treatments.
The ethical considerations surrounding drug development are also important to address. As researchers continue to explore the potential of compounds like Pentisomide, it is essential to ensure that clinical trials are conducted responsibly and with proper oversight. This includes obtaining informed consent from participants, maintaining transparency in study methodologies, and adhering to regulatory guidelines.
The future directions for research on Pentisomide are diverse and exciting. Ongoing studies aim to further elucidate its mechanisms of action, identify new therapeutic applications, and optimize its formulation for clinical use. Collaborative efforts between academia, industry, and regulatory agencies will be crucial in translating these findings into tangible benefits for patients worldwide.
In conclusion, Pentisomide (CAS No. 78833-03-1) represents a significant advancement in pharmaceutical research with its unique chemical properties and promising therapeutic applications. The latest research findings underscore its potential as a versatile compound capable of addressing various medical challenges. As scientific understanding continues to evolve, so too will our appreciation for the role that compounds like this can play in improving human health.
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